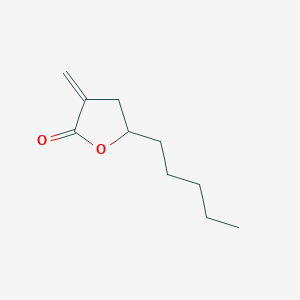
2(3H)-Furanone, dihydro-3-methylene-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group at the 3-position and a pentyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a precursor containing a furan ring, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo cyclization to form the desired compound. The reaction is typically monitored and controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furanone ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-3-methylene-5-hexyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-butyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-propyl-
Uniqueness
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyl group at the 5-position and the methylene group at the 3-position differentiates it from other similar compounds, leading to unique reactivity and applications.
Properties
CAS No. |
83650-09-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylidene-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-8(2)10(11)12-9/h9H,2-7H2,1H3 |
InChI Key |
QBBQLCAVRUMYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















